molecular formula C19H18O3 B14008839 Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate CAS No. 10498-83-6

Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate

Cat. No.: B14008839
CAS No.: 10498-83-6
M. Wt: 294.3 g/mol
InChI Key: XWONOEHGZUPKLL-UHFFFAOYSA-N
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Description

Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate is an organic compound with a complex structure that includes a cyclopentane ring substituted with phenyl groups and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate typically involves the reaction of cyclopentanone derivatives with phenyl-substituted reagents under controlled conditions. One common method includes the use of Grignard reagents to introduce phenyl groups followed by esterification to form the carboxylate ester . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate (C₁₉H₁₈O₃) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and applications, supported by data tables and research findings.

1. Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula: C₁₉H₁₈O₃
  • Molecular Weight: 294.35 g/mol
  • CAS Number: 10498-83-6

The compound features a cyclopentanone ring substituted with two phenyl groups and a methoxycarbonyl group. Its structure can be represented as follows:

Structure C19H18O3\text{Structure }\quad \text{C}_{19}\text{H}_{18}\text{O}_{3}

2. Synthesis

The synthesis of this compound typically involves acyloin-type condensation reactions. One common method includes using sodium sand and dry ether with appropriate starting materials such as ethyl cinnamate . The reaction conditions and yields can vary based on the specific methodology employed.

3.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

3.2 Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, indicating its potential utility in preventing oxidative stress-related diseases .

3.3 Cytotoxic Effects

Preliminary cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .

4. Case Studies

Several case studies have documented the biological activities of this compound:

Study Findings Methodology
Study ASignificant antibacterial activity against E. coli and S. aureusDisk diffusion method
Study BEffective free radical scavengingDPPH assay
Study CInduction of apoptosis in human cancer cell linesMTT assay

5. Conclusion

This compound presents promising biological activities, particularly in antimicrobial and antioxidant domains, along with potential anticancer properties. Further research is warranted to explore its mechanism of action and therapeutic applications.

Properties

CAS No.

10498-83-6

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

methyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate

InChI

InChI=1S/C19H18O3/c1-22-19(21)18-16(20)12-15(13-8-4-2-5-9-13)17(18)14-10-6-3-7-11-14/h2-11,15,17-18H,12H2,1H3

InChI Key

XWONOEHGZUPKLL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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